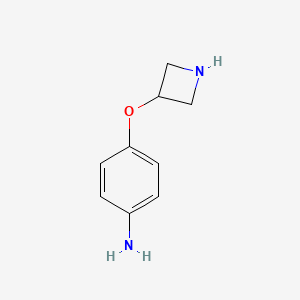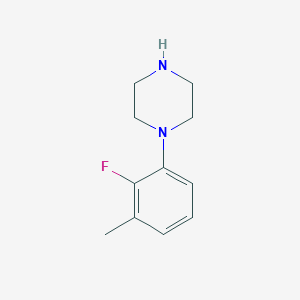![molecular formula C14H22O2Si B13524817 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound’s structure includes a tert-butyldimethylsilyl group, which provides stability and reactivity, making it valuable in synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with phenylacetaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetic acid.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylethanol.
Substitution: Formation of various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. These properties make it a valuable reagent in various synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 2-[(Tert-butyldimethylsilyl)oxy]ethylamine
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its analogs. This makes it particularly useful in the synthesis of aromatic compounds and complex organic molecules .
Propriétés
Formule moléculaire |
C14H22O2Si |
|---|---|
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-11,13H,1-5H3 |
Clé InChI |
YDSRFKLJZYYNOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)

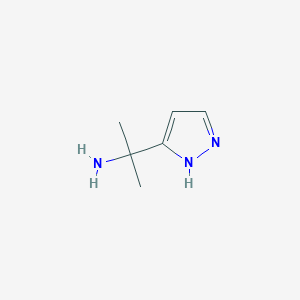


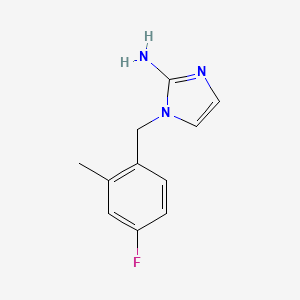
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
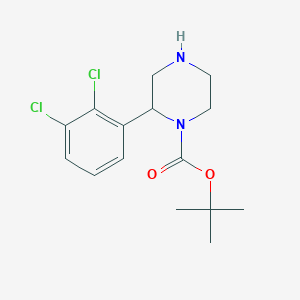
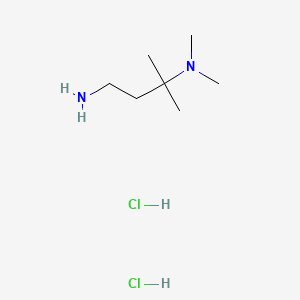
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
